2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL, also known as 2-amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one, is an organic compound belonging to the class of pterins and derivatives. These compounds are characterized by their polycyclic aromatic structures that include a pteridine moiety. The compound plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of essential cofactors such as tetrahydrofolate and methanopterin .
The synthesis of 2-amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL can be achieved through several methods, typically involving the manipulation of pteridine derivatives. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of catalysts can also enhance the efficiency of the reactions. Specific protocols may vary depending on the desired stereochemistry and purity of the final product.
The molecular structure of 2-amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL features a bicyclic framework typical of pteridines. The key structural components include:
The compound participates in several biochemical reactions:
Key reactions include:
The mechanism by which 2-amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL exerts its biological effects involves its role as a cofactor in enzymatic reactions. It facilitates the transfer of one-carbon units in various metabolic pathways.
Research indicates that this compound is crucial for folate metabolism and influences cellular processes such as DNA synthesis and repair .
While specific physical properties like melting point and boiling point are not extensively documented for this compound, it is generally stable under standard laboratory conditions.
Key chemical properties include:
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-OL has several important applications in scientific research:
This compound exemplifies the intricate relationships between structure, function, and application within biochemical contexts. Further research may elucidate additional roles it plays in health and disease management.
2-Amino-6-methyl-1,2,3,4-tetrahydropteridin-4-ol (AMTP) emerges through a conserved biosynthetic pathway originating from guanosine triphosphate (GTP). The initial and rate-limiting step involves GTP cyclohydrolase I (GCH1), which catalyzes the hydrolytic opening of GTP to form 7,8-dihydroneopterin triphosphate. This intermediate undergoes successive dephosphorylation and stereospecific reduction by sepiapterin reductase (SR) and aldose reductase, ultimately yielding the 6-methyl-substituted tetrahydropterin scaffold characteristic of AMTP [1] [7]. Crucially, the C6 methyl group distinguishes AMTP from the more common 6-hydroxymethylpterin derivatives (e.g., 2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-ol), directing it toward specific downstream metabolic fates rather than folate biosynthesis [1]. The final aromatization to the 4-ol state is mediated by specific dehydratases, completing the enzymatic cascade.
Recent structural analyses reveal that the enzymatic conversion involves precise conformational changes in the catalytic sites of SR and aldose reductase to accommodate the methylated intermediate. Mutational studies demonstrate that residues within the hydrophobic pockets of these enzymes (e.g., Phe94 and Trp229 in human SR) are critical for binding the 6-methyl group during reduction [8]. This specificity ensures efficient channeling of AMTP toward neurotransmitter cofactor synthesis rather than folate production.
Table 1: Key Enzymes in AMTP Biosynthesis
Enzyme | EC Number | Reaction Catalyzed | Cofactors | Catalytic Efficiency (kcat/KM) |
---|---|---|---|---|
GTP Cyclohydrolase I | 3.5.4.16 | GTP → 7,8-dihydroneopterin triphosphate + Formate | Mg2+ | 8.7 × 103 M-1s-1 |
Sepiapterin Reductase | 1.1.1.153 | 6-Pyruvoyl-tetrahydropterin → AMTP | NADPH | 2.1 × 104 M-1s-1 |
Aldose Reductase | 1.1.1.21 | Sepiapterin → 1'-Hydroxy-2'-oxopropyl-AMTP | NADPH | 9.3 × 103 M-1s-1 |
AMTP serves as a pivotal branch point intermediate in tetrahydrobiopterin (BH4) regeneration cycles. Unlike de novo BH4 synthesis, which utilizes 6-pyruvoyltetrahydropterin, AMTP enters salvage pathways via pterin-4a-carbinolamine dehydration and reduction. This route is critical in neuronal and endothelial tissues where BH4 demand for nitric oxide synthase (NOS) and aromatic amino acid hydroxylases exceeds de novo synthetic capacity [5] [9]. The 6-methyl group enhances AMTP’s membrane permeability compared to hydrophilic pterins like dihydrobiopterin, facilitating its uptake into target cells for localized BH4 regeneration [9].
Quantitative metabolomic studies in neuronal models show that AMTP supplementation increases intracellular BH4 pools by >40% within 2 hours, confirming its role as a salvage pathway substrate. This regeneration occurs primarily via dihydrofolate reductase (DHFR)-catalyzed reduction, though AMTP’s structural similarity to dihydrobiopterin allows competitive inhibition of DHFR at high concentrations (Ki = 18 μM), illustrating its dual regulatory function [5].
Table 2: BH4-Dependent Enzymes Utilizing AMTP-Regenerated Cofactor
Enzyme | Cellular Localization | Function | Dependence on Salvage Pathway |
---|---|---|---|
Phenylalanine Hydroxylase | Cytosol (hepatocytes) | Phe → Tyr conversion | Low (15% of total BH4 consumption) |
Tyrosine Hydroxylase | Neuronal cytosol | Tyr → L-DOPA synthesis | High (62%) |
Tryptophan Hydroxylase | Serotonergic neurons | Trp → 5-HTP synthesis | High (58%) |
Nitric Oxide Synthase | Endothelial cells | L-Arg → NO + Citrulline | Moderate (37%) |
Alkylglycerol Monooxygenase | Microsomes | Ether lipid cleavage | Low (8%) |
While structurally analogous to folate biosynthesis intermediates (e.g., 2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-ol), AMTP does not participate directly in folate synthesis due to its C6 methyl group. This modification sterically hinders dihydropteroate synthase (DHPS) catalysis, which requires a hydroxymethyl side chain for conjugation to p-aminobenzoic acid (pABA) [1] [7]. Consequently, AMTP accumulation does not alter folate pools but competes with dihydropterin intermediates for transporters, indirectly modulating folate availability.
In monoamine neurotransmitter synthesis, AMTP-derived BH4 serves as the essential cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH). Kinetic isotope studies demonstrate that AMTP enhances the Vmax of TH by 3.2-fold in dopaminergic neurons, facilitating dopamine synthesis. Furthermore, AMTP stabilizes the active ferrous iron center in TPH, reducing uncoupled oxygen consumption and reactive oxygen species (ROS) generation during serotonin production [8] . This stabilization is attributed to the electron-donating properties of the 6-methyl group, which enhances BH4’s redox potential.
Table 3: Metabolic Crossroads of AMTP in Central Pathways
Metabolic Pathway | Interaction Mechanism | Functional Consequence |
---|---|---|
Folate Biosynthesis | Competitive transport inhibition (Ki = 45 µM) | Reduced 5-methyl-THF synthesis by 22% |
Dopamine Synthesis | Cofactor regeneration for tyrosine hydroxylase | Increased cytosolic dopamine (1.8-fold) |
Serotonin Synthesis | Stabilization of tryptophan hydroxylase iron center | Reduced ROS generation (↓37%) during 5-HT production |
Nitric Oxide Signaling | BH4 salvage for eNOS recoupling | Improved vasodilation (EC50 ↓2.3-fold) |
Purine Metabolism | Allosteric modulation of GTP cyclohydrolase feedback | Reduced de novo BH4 synthesis |
AMTP exhibits concentration-dependent modulation of cellular redox sensors. At physiological levels (0.5–5 µM), it activates nuclear factor erythroid 2–related factor 2 (Nrf2) by oxidizing Keap1 cysteine residues, enhancing antioxidant response element (ARE)-driven transcription of glutathione peroxidase and catalase [5]. Conversely, supra-physiological AMTP (>20 µM) undergoes autoxidation, generating H2O2 and pterin radicals that oxidize tetrahydrobiopterin, thereby uncoupling NOS and increasing peroxynitrite formation. This duality positions AMTP as a redox rheostat.
Feedback inhibition occurs via AMTP-mediated suppression of GCH1 expression. The compound stabilizes GCH1’s regulatory protein, GFRP, which forms an inhibitory complex with phenylalanine-bound GCH1. Metabolomic flux analysis reveals a 70% reduction in de novo pterin synthesis when AMTP exceeds 10 µM, preventing cofactor overproduction [1] [5]. Additionally, AMTP oxidation products (e.g., 6-methylpterin) inhibit dihydropteridine reductase (DHPR), creating a closed-loop system that fine-tunes BH4 redox cycling.
Advanced analytical approaches like HILIC-MS polaromics have quantified AMTP’s redox impact, detecting >150 polar metabolites in single runs. In glioblastoma models, AMTP deprivation increased oxidized glutathione (GSSG) by 3.1-fold while decreasing NADPH/NADP+ ratios by 67%, confirming its centrality in redox maintenance [5]. Such data underscore AMTP’s role as a metabolic sentinel linking pterin metabolism to cellular oxidation states.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0